1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
Overview
Description
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3O and a molecular weight of 175.62 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone oxime with hydrazine hydrate, followed by cyclization with cyanogen bromide to form the oxadiazole ring . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted oxadiazole derivatives .
Scientific Research Applications
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens or cancer cells .
Comparison with Similar Compounds
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can be compared with other oxadiazole derivatives, such as:
Oxolamine: A cough suppressant with a similar oxadiazole ring structure.
Prenoxdiazine: Another cough suppressant with a different substitution pattern on the oxadiazole ring.
Butalamine: A vasodilator with an oxadiazole ring.
Fasiplon: A nonbenzodiazepine anxiolytic drug.
Pleconaril: An antiviral drug.
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Proxazole: Used for functional gastrointestinal disorders.
The uniqueness of this compound lies in its specific cyclobutane ring fused to the oxadiazole, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHRFMIFLWUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NOC=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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